molecular formula C21H44ClN B076510 Oleyltrimethylammonium chloride CAS No. 10450-69-8

Oleyltrimethylammonium chloride

Cat. No. B076510
CAS RN: 10450-69-8
M. Wt: 346 g/mol
InChI Key: HVLUSYMLLVVXGI-USGGBSEESA-M
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Description

Synthesis Analysis

The synthesis of oleyltrimethylammonium chloride and related compounds often involves the reaction of oleylamine with alkylating agents such as methyl chloride. This reaction introduces the trimethylammonium group to the oleyl chain. For example, the metathesis of oleyl chloride with other alkenes in the presence of catalysts like Re2O7–Al2O3 can be an effective strategy for synthesizing various olefinic compounds, including those related to oleyltrimethylammonium chloride (Nakamura & Echigoya, 1977).

Molecular Structure Analysis

The molecular structure of oleyltrimethylammonium chloride features a long hydrophobic tail (oleyl group) and a hydrophilic head (trimethylammonium chloride), categorizing it as a surfactant. This amphiphilic nature is crucial for its applications in forming micelles and emulsions. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, providing insights into the arrangement of atoms within the molecule and confirming the successful synthesis of the compound.

Chemical Reactions and Properties

Oleyltrimethylammonium chloride participates in various chemical reactions characteristic of quaternary ammonium compounds. Its reactivity includes phase transfer catalysis, where it facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the rate of reaction. The compound’s chemical properties are influenced by the presence of the quaternary ammonium group, which is known for its ability to interact with a wide range of substances, from organic molecules to metal ions.

Physical Properties Analysis

The physical properties of oleyltrimethylammonium chloride, such as solubility, melting point, and surface activity, are significantly influenced by its amphiphilic structure. The compound is generally soluble in water and organic solvents, making it versatile for various applications. Its surface-active properties are particularly valuable in the formulation of detergents and emulsifiers, where it reduces surface tension between liquids or between a liquid and a solid.

Chemical Properties Analysis

Chemically, oleyltrimethylammonium chloride exhibits properties typical of both surfactants and quaternary ammonium salts. It has antimicrobial activity, which is a common characteristic of quaternary ammonium compounds. This makes it useful in applications requiring disinfection and sanitation. Furthermore, its ability to form stable micelles and emulsions is exploited in the pharmaceutical and cosmetics industries for drug delivery systems and product formulations, respectively.

For detailed information on the synthesis, molecular structure, and properties of oleyltrimethylammonium chloride, and to explore further its applications in chemical synthesis and industry, please refer to the cited sources.

Scientific Research Applications

  • DNA Binding Studies : Oleyltrimethylammonium chloride can bind to natural and synthetic DNA sequences with high affinity, which is crucial in the study of DNA interactions and potential applications in genetic research (Kumar & Asuncion, 1993).

  • Toxicity Studies : This compound is studied for its toxicity, particularly its effects on rodents, to understand its potential impact on health and safety in industrial applications (National Toxicology Program, 2000).

  • Pharmaceutical Formulations : It is used in spectrophotometric procedures for determining quaternary ammonium salts in pharmaceutical formulations, indicating its role in drug development and quality control (El-khateeb & Abdel-Moety, 1988).

  • Catalysis in Chemical Synthesis : The compound serves as a catalyst in various chemical reactions, including the olefination of aryl chlorides, highlighting its importance in synthetic chemistry (Morales‐Morales et al., 2000).

  • Phase Transfer Catalysis : Oleyltrimethylammonium chloride acts as an effective phase transfer catalyst in chemical reactions, demonstrating its utility in enhancing reaction efficiency and selectivity (Sasson et al., 1996).

  • Extraction Kinetics in Bioprocessing : It is studied for its role in the extraction kinetics of lactic acid in extractive fermentation, which is essential in biotechnological processes (Hironaka et al., 2001).

  • Organic Light Emitting Diodes (OLEDs) : Research into the degradation of phosphorescent dopants for OLEDs involves Oleyltrimethylammonium chloride, indicating its relevance in materials science and electronics (Baranoff et al., 2012).

  • Environmental Analysis : It's used in microextraction techniques for environmental analysis, such as the determination of nitrite in water and biological samples, showcasing its applications in environmental monitoring and safety (Zhang et al., 2018).

properties

IUPAC Name

trimethyl-[(Z)-octadec-9-enyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h12-13H,5-11,14-21H2,1-4H3;1H/q+1;/p-1/b13-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUSYMLLVVXGI-USGGBSEESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042495
Record name Trimethyloleylammonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyltrimethylammonium chloride

CAS RN

10450-69-8
Record name Oleyltrimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10450-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecen-1-aminium, N,N,N-trimethyl-, chloride (1:1), (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyloleylammonium chloride
Source EPA DSSTox
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Record name Trimethyloleylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.840
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Record name OLEYLTRIMETHYLAMMONIUM CHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
V Mík, L Mihálka, J Kořenář, J Myška - Engineering Mechanics 2006 …, 2006 - engmech.cz
… Three different concentrations of cationic surfactant Arquad S 50 (oleyltrimethylammonium chloride) in mixture with NaSal (sodium salicylate) were experimented with. The range of …
Number of citations: 0 www.engmech.cz
B Masters, IR Miller - Israel Journal of Chemistry, 1973 - Wiley Online Library
… decyltrimethylammonium chloride, hexadecyltrimethylammonium chloride, octadecyltrimethylammonium chloride, oleyltrimethylammonium chloride, and eicosanyltrimethylammonium …
Number of citations: 1 onlinelibrary.wiley.com
Y Qi, JL Zakin - Industrial & engineering chemistry research, 2002 - ACS Publications
… The effective drag-reduction temperature range of the oleyltrimethylammonium chloride (cis/trans molar ratio = 4/6) (5 mM) + NaSal (12.5 mM) surfactant solution is 4−80 C. …
Number of citations: 157 pubs.acs.org
R Plonka, E Mäder, SL Gao, C Bellmann… - Composites Part A …, 2004 - Elsevier
… A cationic lubricant Oleyltrimethylammonium chloride (Arquad S 50) was added to all sizing formulations in a concentration of 0.15 wt%. The fineness of all model fibres was EC 12 60 …
Number of citations: 78 www.sciencedirect.com
OP Lykov, SA Nizova, LI Tolstykh, LA Magadova… - … and technology of fuels …, 2005 - Springer
… structure of the hydrocarbon radical: dioctadecyldimethylammonium chloride (DODMAC), trimethylcoco ammonium chloride (industrial brand MC-50), oleyltrimethylammonium chloride (…
Number of citations: 2 link.springer.com
J Sestak, V Mik, J Myska, M Dostal… - … Transfer Conference 13, 2006 - dl.begellhouse.com
… Arquad S-50 is the commercial name for a 50 % solution of oleyltrimethylammonium chloride, M=344 g/mol; CTAB stands commercially for hexadecyltrimethyl-ammonium bromide …
Number of citations: 3 www.dl.begellhouse.com
B Masters, IR Miller - Bioelectrochemistry and Bioenergetics, 1974 - Elsevier
… chloride and oleyltrimethylammonium chloride adsorbed at the Hg,Cl, J H,O interface. The results of these measurements are shown in Table I. At a given cd the effect of the monolayer …
Number of citations: 3 www.sciencedirect.com
B Uner - 2002 - search.proquest.com
… Typical chemical debonding agents include quaternary ammonium salts such as cocotrimethylammonium chloride, and oleyltrimethylammonium chloride (9-14). These chemicals …
Number of citations: 3 search.proquest.com
B Uner - 2003 - repository.lib.ncsu.edu
… Typical chemical debonding agents include quaternary ammonium salts such as cocotrimethylammonium chloride, and oleyltrimethylammonium chloride (9-14). These chemicals …
Number of citations: 0 repository.lib.ncsu.edu
E Mäder, SL Gao, R Plonka - Advanced Engineering Materials, 2004 - Wiley Online Library
… model sizings were applied as follows: (1) model fiber for an epoxy resin matrix: γ-aminopropyltriethoxysilane (γ-APS) and a cationic surfactant oleyltrimethylammonium chloride (…
Number of citations: 28 onlinelibrary.wiley.com

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